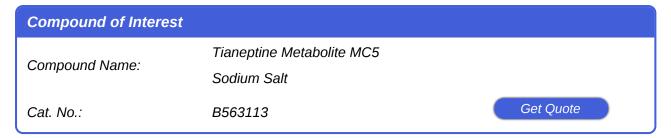


Tianeptine Metabolite MC5 Sodium Salt metabolism from tianeptine

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An In-depth Technical Guide to the Metabolism of Tianeptine to its MC5 Sodium Salt Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic transformation of the atypical antidepressant tianeptine into its primary active metabolite, MC5 (pentanoic acid derivative). The document details the metabolic pathways, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding for research and drug development applications.

Introduction to Tianeptine Metabolism

Tianeptine, an atypical tricyclic antidepressant, is primarily used for major depressive disorder. [1] Unlike typical tricyclic antidepressants, its metabolism does not primarily involve the cytochrome P450 (CYP) enzyme system.[1][2] Instead, the principal metabolic route is the β-oxidation of its heptanoic acid side chain.[3][4][5] This process leads to the formation of several metabolites, most notably the pharmacologically active MC5, which possesses a pentanoic acid side chain.[2][4] The MC5 metabolite is significant due to its own antidepressant-like activity and a considerably longer elimination half-life than the parent compound, contributing substantially to the overall therapeutic effects of tianeptine.[2][6]



Metabolic Pathways

Tianeptine undergoes extensive metabolism in the body. Less than 3% of the administered dose is found unchanged in urine 24 hours after administration.[4][7] The biotransformation occurs via two main routes.

Major Pathway: β-Oxidation

The primary metabolic pathway for tianeptine is the β-oxidation of its C7 heptanoic acid side chain.[4][8] This process is similar to the mitochondrial oxidation of medium and short-chain fatty acids.[3]

- Formation of MC5: The initial β -oxidation shortens the heptanoic acid tail, resulting in the formation of the C5 pentanoic acid analogue, known as metabolite MC5.[4][8]
- Formation of MC3: The MC5 metabolite can undergo further β-oxidation, leading to the creation of a C3 propionic acid derivative, metabolite MC3.[4][8]

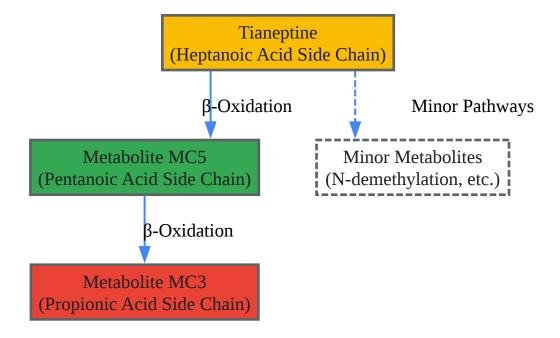
While β-oxidation is the main route, it's noteworthy that some studies indicate that tianeptine can be activated by CYP P450 enzymes, particularly glucocorticoid-inducible isoenzymes, into reactive metabolites that can covalently bind to proteins.[9][10][11]

Minor Metabolic Pathways

Secondary, less significant metabolic routes for tianeptine have also been identified.[4][8] These include:

- N-demethylation of the methylsulfonamide.[4][12]
- Oxidation of the amine tail to an imine, followed by hydrolysis to a ketone. [4][8]
- Reduction of the resulting ketone to an alcohol.[4][8]





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Caption: Major metabolic pathway of tianeptine via β -oxidation.

Quantitative Data: Pharmacokinetics

The pharmacokinetic profiles of tianeptine and its MC5 metabolite have been characterized in both humans and rats. The MC5 metabolite consistently demonstrates a longer elimination half-life than the parent drug.

Table 1: Pharmacokinetic Parameters of Tianeptine and Metabolite MC5 in Humans (Single Oral 12.5 mg Dose)

Parameter	Tianeptine	Metabolite MC5
Cmax (Peak Plasma Level)	334 ± 79 ng/mL	63 ± 14 ng/mL
Tmax (Time to Peak)	0.94 ± 0.47 h	2.23 ± 0.42 h
t½ (Elimination Half-life)	2.5 ± 1.1 h	7.2 ± 5.7 h

Data sourced from[4][8][13].



Table 2: Pharmacokinetic Parameters of Tianeptine and Metabolite MC5 in Rats (Single Intravenous 1 mg/kg Dose)

Parameter	Tianeptine	Metabolite MC5
t½ (Elimination Half-life)	1.16 h	7.53 h
Volume of Distribution (Vd)	2.03 L/kg	-
Systemic Clearance	1.84 L/h/kg	-

Data sourced from[2][14].

Experimental Protocols

The characterization of tianeptine metabolism relies on specific in vivo and in vitro studies, coupled with sensitive analytical methods.

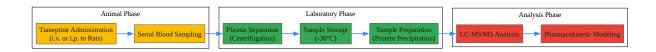
In Vivo Pharmacokinetic Study in Rats

This protocol is based on methodologies used to investigate the pharmacokinetics of tianeptine and MC5 in rats.[2]

- Animal Model: Male Wistar rats.
- Drug Administration: Tianeptine sodium salt dissolved in 0.9% sterile isotonic saline is administered either intravenously (i.v.) at a dose of 1 mg/kg or intraperitoneally (i.p.) at 10 mg/kg.[2]
- Blood Sampling: Blood samples (approx. 300 μL) are collected into heparinized tubes at specified time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) after dosing.[2]
- Sample Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 min) and stored at -30°C until analysis.[2] For analysis, plasma samples (100 µL) undergo protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard (e.g., pentoxifylline).[2]



 Data Analysis: Plasma concentration-time profiles are generated, and pharmacokinetic parameters are calculated using non-compartmental analysis.



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Caption: Workflow for an in vivo pharmacokinetic study of tianeptine.

Analytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of tianeptine and MC5 in biological matrices.[2][15]

- Chromatography System: An Agilent 1100 system or equivalent.[2]
- Analytical Column: Aquasil C18, 5 μm, 3 × 100 mm.[2]
- Mobile Phase:
 - Solvent A: Acetonitrile with 0.1% formic acid.[2]
 - Solvent B: Water with 4 mM ammonium formate.[2]
 - Composition: 9:1 (A:B, v/v).[2]
- Mass Spectrometer: API 2000 triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[15]
- Detection Mode: Selected Reaction Monitoring (SRM).[15]
- Monitored Transitions (m/z):
 - Tianeptine: 437 → 292 and 437 → 228.[15]



- Metabolite MC5: 409 → 292 and 409 → 228.[15]
- Internal Standard (Pentoxifylline): 279 → 181.[15]

Pharmacological Activity and Signaling

Both tianeptine and its MC5 metabolite are agonists of the μ-opioid receptor (MOR).[4][6] This activity is believed to be a key component of tianeptine's antidepressant and anxiolytic effects. [4] The MC5 metabolite retains similar potency and efficacy at the MOR compared to the parent drug.[16] Activation of the MOR by these compounds initiates intracellular signaling cascades that modulate neuronal function and plasticity, which are central to the therapeutic response.



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Caption: Tianeptine and MC5 signaling via the μ -opioid receptor.

Conclusion

The metabolism of tianeptine is characterized by extensive β -oxidation of its heptanoic acid side chain, leading to the formation of the active metabolite MC5. This metabolite is not merely a byproduct but a significant contributor to the drug's overall pharmacological profile, largely due to its comparable activity at the μ -opioid receptor and its substantially longer elimination half-life. A thorough understanding of this metabolic pathway and the distinct pharmacokinetic profiles of both the parent drug and its active metabolite is critical for professionals in drug development, enabling more accurate dosing strategies, prediction of drug-drug interactions, and the design of future therapeutic agents.



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